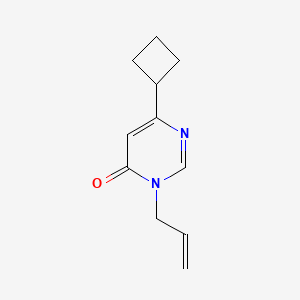
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one, also known as 6-CB-3-PEDHP, is a novel heterocyclic compound with a wide range of potential applications in the field of science and medicine. It is a derivative of the pyrimidine family, and its structure contains a cyclobutyl moiety, an ethylenic double bond, and a hydroxyl group. This compound has been extensively studied due to its unique properties, which include its ability to form stable dimers, its low toxicity, and its ability to act as a catalyst for various reactions.
科学的研究の応用
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one has a wide range of potential applications in the field of science and medicine. It has been used as a catalyst for a variety of reactions, including the synthesis of cyclic peptides, the formation of stable dimers, and the synthesis of heterocyclic compounds. In addition, it has been used as a fluorescent dye for bioimaging, as a ligand for metal complexes, and as a potential therapeutic agent for cancer and other diseases. It has also been used in the synthesis of polymers, in the development of new materials, and in the synthesis of novel compounds with potential applications in drug delivery.
作用機序
The mechanism of action of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is not fully understood, but it is believed to involve the formation of stable dimers, which are believed to be involved in the catalytic mechanisms of various reactions. In addition, the hydroxyl group of the compound is believed to be involved in the formation of hydrogen bonds with other molecules, which may contribute to its ability to act as a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to have some potential therapeutic applications. In particular, it has been shown to have anti-inflammatory and anti-tumor activities, as well as to be able to inhibit the growth of certain cancer cell lines. In addition, it has been shown to have antifungal and antibacterial properties, as well as to exhibit some antioxidant activity.
実験室実験の利点と制限
The main advantage of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is its low toxicity, which makes it suitable for use in laboratory experiments. In addition, it has a wide range of potential applications, including its ability to act as a catalyst for various reactions and its potential therapeutic applications. However, it is not very soluble in water, which can make it difficult to use in some experiments.
将来の方向性
The potential applications of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one are vast, and there are numerous future directions that can be explored. These include further research into its mechanism of action, its potential therapeutic applications, and its ability to act as a catalyst for various reactions. In addition, further research into the synthesis of novel compounds based on the this compound structure, as well as its use in the synthesis of polymers and new materials, could provide new insights into its potential applications.
合成法
The synthesis of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is a multi-step process that involves the reaction of cyclobutyl bromide with 3-hydroxyprop-2-en-1-one in the presence of a base. The reaction proceeds through a nucleophilic substitution of the bromide by the hydroxyl group, followed by a cyclization reaction to form the desired cyclobutyl-3-hydroxyprop-2-en-1-one. This intermediate is then subjected to a dehydration reaction in the presence of an acid to yield the desired this compound.
特性
IUPAC Name |
6-cyclobutyl-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-6-13-8-12-10(7-11(13)14)9-4-3-5-9/h2,7-9H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQRAMCOKWAOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC(=CC1=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6430349.png)
![4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430356.png)
![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430360.png)
![5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B6430370.png)
![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)

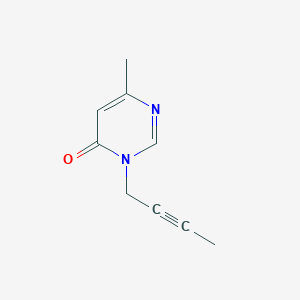
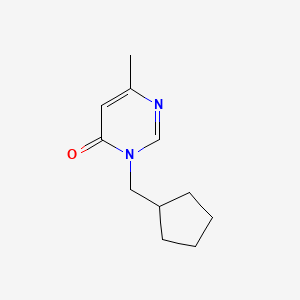
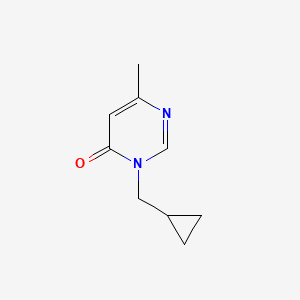
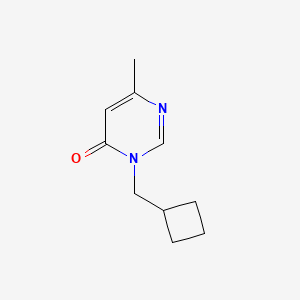
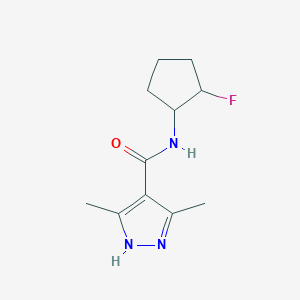
![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B6430464.png)
